NOD1/2 antagonist-1
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Overview
Description
NOD1/2 Antagonist-1 is a potent dual inhibitor of nucleotide-binding oligomerization domain-like receptors 1 and 2 (NOD1 and NOD2). These receptors are part of the innate immune system and play a crucial role in recognizing intracellular bacterial components. This compound displays inhibitory concentrations (IC50) of 1.13 micromolar for NOD1 and 0.77 micromolar for NOD2 . This compound has been studied for its potential to modulate immune responses and enhance the efficacy of certain anticancer treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NOD1/2 Antagonist-1 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route is proprietary and not fully disclosed in public literature. it typically involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: NOD1/2 Antagonist-1 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions could introduce new functional groups onto the molecule.
Scientific Research Applications
NOD1/2 Antagonist-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of NOD1 and NOD2 inhibitors.
Biology: Investigated for its role in modulating immune responses and its potential therapeutic applications in inflammatory diseases.
Mechanism of Action
NOD1/2 Antagonist-1 exerts its effects by inhibiting the activity of NOD1 and NOD2 receptors. These receptors recognize specific bacterial components and initiate signaling pathways that lead to the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). By inhibiting NOD1 and NOD2, this compound prevents the activation of these pathways, thereby reducing the production of pro-inflammatory cytokines and modulating immune responses .
Comparison with Similar Compounds
NOD1 Antagonist-1: Exhibits antagonistic activity towards NOD1 with an IC50 of 9.18 micromolar.
NOD2 Antagonist-1: Inhibits NOD2 with an IC50 of 0.77 micromolar.
Uniqueness: NOD1/2 Antagonist-1 is unique in its dual inhibitory activity against both NOD1 and NOD2 receptors, making it a valuable tool for studying the combined effects of these pathways. Its ability to enhance the efficacy of anticancer treatments further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C32H28ClF5N4O4 |
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Molecular Weight |
663.0 g/mol |
IUPAC Name |
6-(3-chlorophenyl)-3-[2-(3,3-difluoropiperidin-1-yl)-2-oxoethyl]-4-oxo-N-[3-[4-(trifluoromethyl)phenoxy]propyl]quinazoline-7-carboxamide |
InChI |
InChI=1S/C32H28ClF5N4O4/c33-22-5-1-4-20(14-22)24-15-26-27(40-19-42(30(26)45)17-28(43)41-12-2-10-31(34,35)18-41)16-25(24)29(44)39-11-3-13-46-23-8-6-21(7-9-23)32(36,37)38/h1,4-9,14-16,19H,2-3,10-13,17-18H2,(H,39,44) |
InChI Key |
PWUKTCOWFUUYOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=NC3=CC(=C(C=C3C2=O)C4=CC(=CC=C4)Cl)C(=O)NCCCOC5=CC=C(C=C5)C(F)(F)F)(F)F |
Origin of Product |
United States |
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